molecular formula C19H19N3O3 B2684917 2-(4-methoxyphenyl)-N-(5-(4-methylbenzyl)-1,3,4-oxadiazol-2-yl)acetamide CAS No. 1170961-88-2

2-(4-methoxyphenyl)-N-(5-(4-methylbenzyl)-1,3,4-oxadiazol-2-yl)acetamide

Cat. No.: B2684917
CAS No.: 1170961-88-2
M. Wt: 337.379
InChI Key: GBKVRWHCDDXVPW-UHFFFAOYSA-N
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Description

2-(4-methoxyphenyl)-N-(5-(4-methylbenzyl)-1,3,4-oxadiazol-2-yl)acetamide is an organic compound that belongs to the class of oxadiazoles Oxadiazoles are heterocyclic compounds containing an oxygen and two nitrogen atoms in a five-membered ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-methoxyphenyl)-N-(5-(4-methylbenzyl)-1,3,4-oxadiazol-2-yl)acetamide typically involves the following steps:

    Formation of the oxadiazole ring: This can be achieved by the cyclization of a hydrazide with a carboxylic acid derivative under acidic or basic conditions.

    Attachment of the 4-methoxyphenyl group: This step involves the reaction of the oxadiazole intermediate with a 4-methoxyphenyl derivative, often through a nucleophilic substitution reaction.

    Introduction of the acetamide group: The final step involves the acylation of the oxadiazole derivative with an acetic acid derivative to form the desired compound.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

2-(4-methoxyphenyl)-N-(5-(4-methylbenzyl)-1,3,4-oxadiazol-2-yl)acetamide can undergo various types of chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a hydroxyl group.

    Reduction: The oxadiazole ring can be reduced under specific conditions.

    Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst can be used.

    Substitution: Reagents such as halogens (e.g., bromine) or nucleophiles (e.g., amines) can be used under appropriate conditions.

Major Products Formed

    Oxidation: Formation of 2-(4-hydroxyphenyl)-N-(5-(4-methylbenzyl)-1,3,4-oxadiazol-2-yl)acetamide.

    Reduction: Formation of reduced oxadiazole derivatives.

    Substitution: Formation of various substituted derivatives depending on the reagents used.

Scientific Research Applications

2-(4-methoxyphenyl)-N-(5-(4-methylbenzyl)-1,3,4-oxadiazol-2-yl)acetamide has several scientific research applications:

    Medicinal Chemistry: It is studied for its potential as a pharmacologically active compound, including antimicrobial, anti-inflammatory, and anticancer properties.

    Materials Science: It can be used in the development of novel materials with specific electronic or optical properties.

    Organic Synthesis: It serves as an intermediate in the synthesis of more complex molecules and can be used to study reaction mechanisms and pathways.

Mechanism of Action

The mechanism of action of 2-(4-methoxyphenyl)-N-(5-(4-methylbenzyl)-1,3,4-oxadiazol-2-yl)acetamide involves its interaction with specific molecular targets and pathways. For example, in medicinal applications, it may interact with enzymes or receptors to exert its biological effects. The exact mechanism can vary depending on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

  • 2-(4-methoxyphenyl)-N-(5-phenyl-1,3,4-oxadiazol-2-yl)acetamide
  • 2-(4-methoxyphenyl)-N-(5-(4-chlorobenzyl)-1,3,4-oxadiazol-2-yl)acetamide
  • 2-(4-methoxyphenyl)-N-(5-(4-fluorobenzyl)-1,3,4-oxadiazol-2-yl)acetamide

Uniqueness

2-(4-methoxyphenyl)-N-(5-(4-methylbenzyl)-1,3,4-oxadiazol-2-yl)acetamide is unique due to the presence of the 4-methylbenzyl group, which can influence its chemical reactivity and biological activity

Properties

IUPAC Name

2-(4-methoxyphenyl)-N-[5-[(4-methylphenyl)methyl]-1,3,4-oxadiazol-2-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19N3O3/c1-13-3-5-15(6-4-13)12-18-21-22-19(25-18)20-17(23)11-14-7-9-16(24-2)10-8-14/h3-10H,11-12H2,1-2H3,(H,20,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GBKVRWHCDDXVPW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)CC2=NN=C(O2)NC(=O)CC3=CC=C(C=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

337.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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